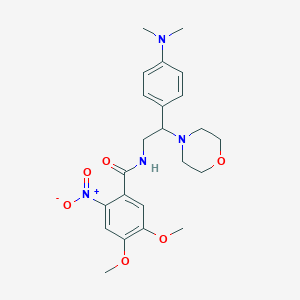
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an organic molecule with several functional groups, including an amide, nitro group, and ether groups. It contains a morpholino ring, which is a six-membered ring containing one nitrogen and one oxygen atom .
Molecular Structure Analysis
The molecular structure of similar compounds suggests that the molecule might be planar or near-planar in nature . The presence of the nitro group, amide group, and ether groups could result in interesting electronic properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the nitro group and amide group could make this compound relatively polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Hypoxic Cells
A study by Feng et al. (2016) developed a novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase (NTR) activity in tumor cells. This probe, incorporating a 4-nitroimidazole moiety for hypoxic trigger and morpholine groups for improved selectivity and solubility, was applied successfully for imaging the hypoxic status of tumor cells, such as HeLa cells. The probe's design enables high selectivity, "Turn-On" fluorescence response, and dual emission, indicating potential applications in biomedical research fields for imaging disease-relevant hypoxia (Feng et al., 2016).
Structural and Thermochemical Studies of Nitrofurantoin
Vangala et al. (2013) investigated the molecular complexes of nitrofurantoin with pyridyl bases and 4-aminobenzamide, revealing insights into the crystal structure, stability, and thermochemical properties of these solvates and co-crystal solvates. These findings contribute to understanding the solid-state chemistry of pharmaceutical compounds and offer avenues for developing new solid forms of active pharmaceutical ingredients (Vangala et al., 2013).
Light-switchable Polymer Research
Sobolčiak et al. (2013) synthesized a novel cationic polymer that can switch to a zwitterionic form upon irradiation at 365 nm. This property was leveraged to condense and release double-strand DNA, demonstrating the polymer's potential for biological applications, including gene delivery and controlled interaction with bacterial cells. The polymer's interaction with DNA and its antibacterial activity showcase its relevance in materials science and biomedical engineering (Sobolčiak et al., 2013).
Antimalarial Activity Research
Werbel et al. (1986) synthesized and evaluated a series of biphenyl derivatives for antimalarial activity, exploring quantitative structure-activity relationships. This research underscores the importance of structural modifications in enhancing the efficacy of antimalarial drugs, providing insights into drug design and development strategies for combating malaria (Werbel et al., 1986).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-4,5-dimethoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O6/c1-25(2)17-7-5-16(6-8-17)20(26-9-11-33-12-10-26)15-24-23(28)18-13-21(31-3)22(32-4)14-19(18)27(29)30/h5-8,13-14,20H,9-12,15H2,1-4H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWIFRYLMOQJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chlorobenzyl {5-[(2,5-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2746045.png)



![N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2746053.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2746056.png)
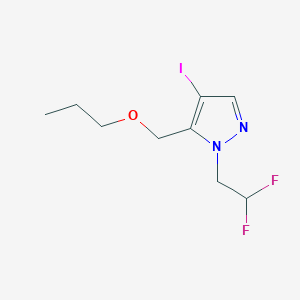
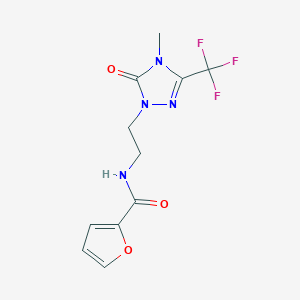
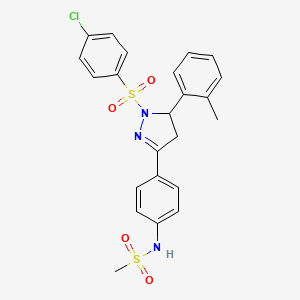
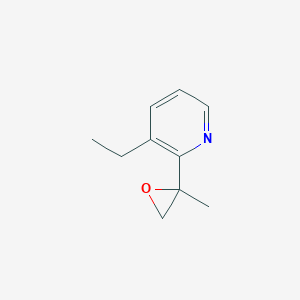
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylthiazole-4-carboxamide](/img/structure/B2746063.png)

![2-cyclopentyl-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2746066.png)

